

A Technical Guide to DBCO-PEG9-amine: Suppliers, Pricing, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DBCO-PEG9-amine

Cat. No.: B8104279

[Get Quote](#)

For researchers, scientists, and drug development professionals leveraging click chemistry for advanced bioconjugation, **DBCO-PEG9-amine** is a critical reagent. This in-depth guide provides a comprehensive overview of available suppliers, current pricing, and detailed experimental protocols for its application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

DBCO-PEG9-amine is a bifunctional linker featuring a dibenzocyclooctyne (DBCO) group and a primary amine, separated by a hydrophilic 9-unit polyethylene glycol (PEG) spacer. The DBCO moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. The terminal amine group provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

Suppliers and Pricing

A variety of chemical suppliers offer **DBCO-PEG9-amine**, often in its free amine form or as a trifluoroacetate (TFA) salt. The choice between these forms may depend on the specific reaction conditions and the nature of the molecule to be conjugated. Below is a comparative table of suppliers and their offerings.

Supplier	Product Name	Catalog Number	Purity	Available Quantities	Price (USD)	Notes
MedchemExpress	DBCO-PEG9-amine	HY-138647	>98%	25 mg, 50 mg	\$310 (25 mg), \$520 (50 mg)	PROTAC linker.[1]
BroadPharm	DBCO-PEG9-amine	BP-41978	98%	100 mg, 250 mg, 500 mg	\$550 (100 mg), \$950 (250 mg), \$1500 (500 mg)	Ships within 24 hours.[2]
BroadPharm	DBCO-PEG9-amine TFA salt	BP-24150	98%	Inquire for pricing	Soluble in Water, DMSO, DCM, DMF.[3]	
GlycoMindSynth	DBCO-PEG9-amine TFA salt	GMS-100156	95-98%	250 mg	Inquire for pricing	Availability: 1 to 2 weeks.[4]
Tebubio	DBCO-PEG9-amine	100 MG	Inquire for pricing	Bifunctional PEG linker.[5]		
Biorbyt	DBCO-PEG9-amine	orb1988472	2 mg	Inquire for pricing	PROTAC linker.	

Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocols

DBCO-PEG9-amine is primarily utilized in a two-step bioconjugation process. First, the amine group of the linker is reacted with a molecule of interest. Second, the DBCO group is reacted with an azide-modified molecule via SPAAC.

Protocol 1: Amine Coupling to a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the primary amine of **DBCO-PEG9-amine** to a molecule containing a carboxylic acid, such as a protein or a small molecule ligand, using standard carbodiimide chemistry.

Materials:

- **DBCO-PEG9-amine**
- Molecule with a terminal carboxylic acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Amine-free buffer (e.g., MES or HEPES buffer, pH 6.0-7.5)
- Organic solvent (e.g., DMSO or DMF)
- Quenching reagent (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

- **Activation of Carboxylic Acid:** Dissolve the carboxylic acid-containing molecule in the reaction buffer. Add a 1.5 to 5-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS (or sulfo-NHS for aqueous reactions). Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
- **Conjugation:** Dissolve **DBCO-PEG9-amine** in a minimal amount of a compatible organic solvent and add it to the activated molecule solution. A 1.1 to 1.5-fold molar excess of the

DBCO-reagent is typically used.

- **Reaction Incubation:** Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C.
- **Quenching:** Add a quenching reagent to stop the reaction and consume any unreacted NHS esters.
- **Purification:** Purify the DBCO-functionalized molecule to remove unreacted reagents and byproducts.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized molecule and an azide-containing partner.

Materials:

- DBCO-functionalized molecule (from Protocol 1)
- Azide-containing molecule
- Azide-free reaction buffer (e.g., PBS, pH 7.4)
- Purification system (e.g., HPLC, FPLC, or dialysis)

Procedure:

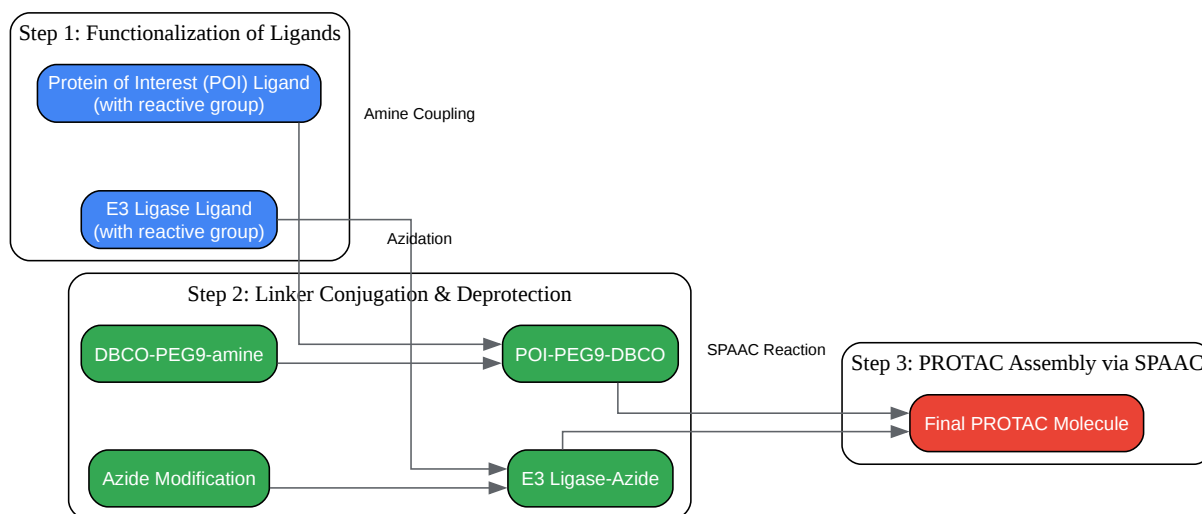
- **Dissolve Reactants:** Dissolve the azide-containing molecule in the reaction buffer to a final concentration of 1-10 mM. Dissolve the DBCO-functionalized molecule in the same buffer.
- **Reaction Incubation:** Mix the solutions of the azide- and DBCO-containing molecules. The reaction time can vary from 1 to 24 hours at room temperature or 37°C, depending on the reactant concentrations and reactivity.
- **Monitoring the Reaction (Optional):** The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at

approximately 310 nm.

- Purification: Purify the final bioconjugate using an appropriate chromatography method to remove any unreacted starting materials.

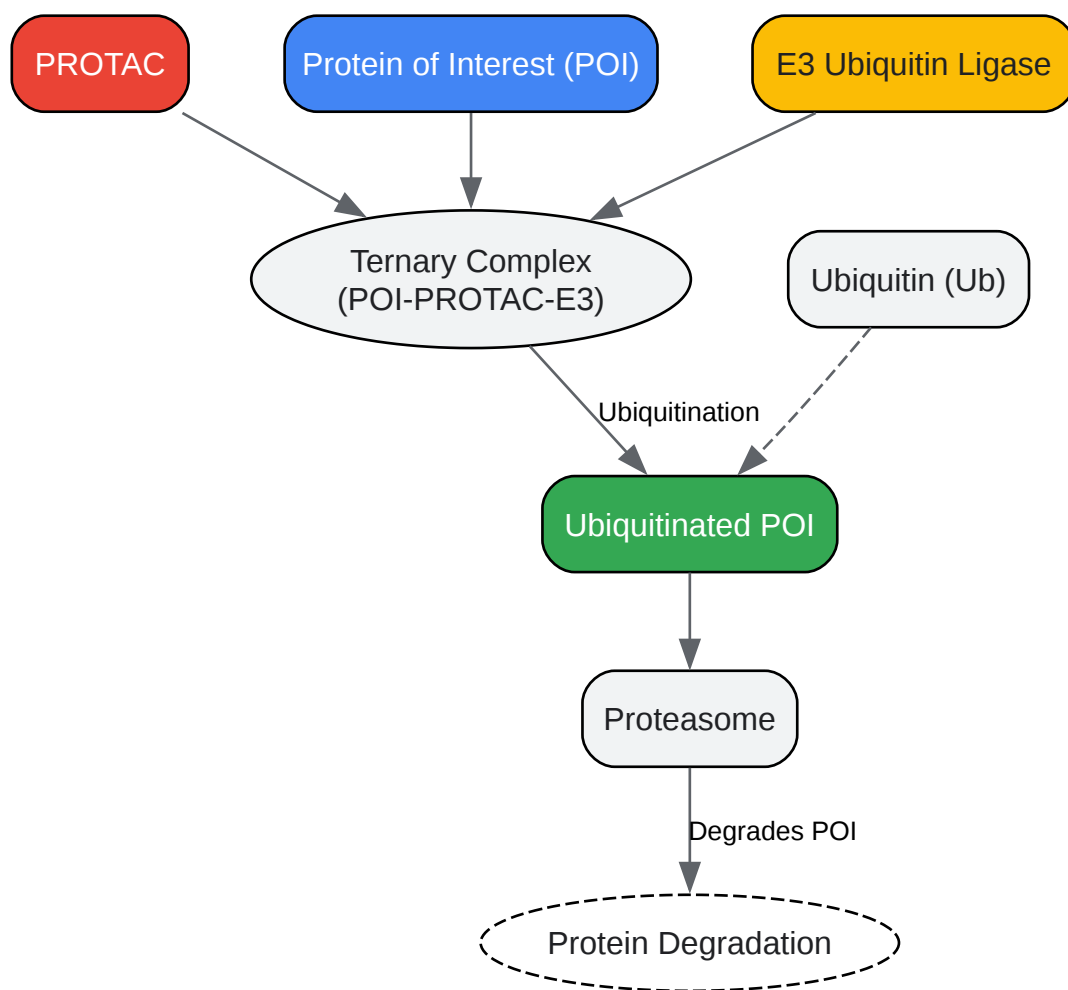
Visualizing the Workflow and Signaling Pathway

To better illustrate the utility of **DBCO-PEG9-amine**, the following diagrams depict a typical experimental workflow for creating a PROTAC and the general mechanism of PROTAC-mediated protein degradation.



[Click to download full resolution via product page](#)

Caption: PROTAC Synthesis Workflow using **DBCO-PEG9-amine**.



[Click to download full resolution via product page](#)

Caption: PROTAC-Mediated Protein Degradation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-PEG9-amine | BroadPharm [broadpharm.com]
- 3. DBCO-PEG9-amine, 2353409-99-9 | BroadPharm [broadpharm.com]

- 4. glycomindsynth.com [glycomindsynth.com]
- 5. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [A Technical Guide to DBCO-PEG9-amine: Suppliers, Pricing, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104279#dbco-peg9-amine-supplier-and-pricing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com